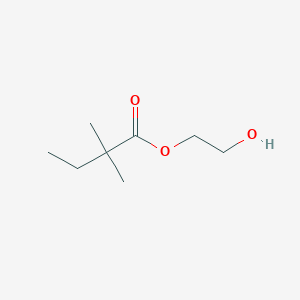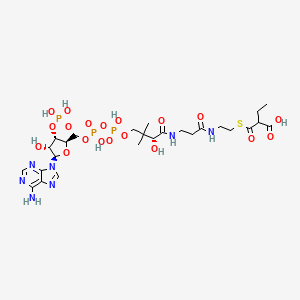
ethane
説明
Ethane is a naturally occurring organic compound with the chemical formula C₂H₆. It is a colorless, odorless gas at standard temperature and pressure. This compound is a member of the alkane family, which consists of hydrocarbons with single bonds between carbon atoms. It is primarily used as a feedstock for ethylene production, which is a crucial raw material in the manufacture of plastics, resins, and other chemical products .
Synthetic Routes and Reaction Conditions:
Kolbe Electrolysis: this compound can be synthesized through the electrolysis of a potassium acetate solution.
Wurtz Reaction: this compound can also be prepared by reacting bromothis compound with sodium in the presence of dry ether.
Industrial Production Methods:
Fractional Distillation: this compound is predominantly derived from natural gas and petroleum refining processes.
Cracking: this compound can also be produced by cracking hydrocarbons such as kerosene or wax.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carbon dioxide and water.
Halogenation: this compound reacts with halogens, such as chlorine or bromine, in the presence of light or heat to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Requires oxygen and high temperatures.
Halogenation: Requires halogens (e.g., chlorine, bromine) and light or heat.
Cracking: Requires high temperatures and sometimes catalysts.
Major Products:
Oxidation: Carbon dioxide and water.
Halogenation: Haloalkanes (e.g., chlorothis compound) and hydrogen halides (e.g., hydrogen chloride).
Cracking: Ethylene and hydrogen.
作用機序
Mode of Action
Gum Karaya is known for its extensive swelling capacity in water . When it comes into contact with fluid, it swells and increases the volume of the gut contents . This property makes it an ideal choice for applications in several foods and pharmaceuticals .
Biochemical Pathways
Its primary function as a bulk-forming laxative suggests that it may influence the digestive system’s functioning . By increasing the volume of the gut contents, it can stimulate bowel movements and alleviate constipation .
Pharmacokinetics
As a natural gum, it is non-digestible and forms a high viscosity solution in water . This suggests that it may primarily remain in the gastrointestinal tract following ingestion, exerting its effects locally rather than being absorbed into the systemic circulation.
Result of Action
The primary result of Gum Karaya’s action is its laxative effect. By absorbing water and swelling in the gut, it increases stool volume, softens the feces, and promotes regular bowel movements . This can be particularly beneficial for individuals suffering from constipation.
Action Environment
The action of Gum Karaya can be influenced by various environmental factors. For instance, its swelling capacity and viscosity may be affected by the presence of other substances in the gut, such as dietary fibers or medications. Additionally, factors like pH and temperature could potentially impact its physical properties and, consequently, its efficacy .
科学的研究の応用
Ethane has a wide range of applications in scientific research:
Chemistry: this compound is used as a standard gas for calibrating equipment and studying reactions.
Biology: this compound is involved in the study of lipid peroxidation as a volatile marker.
Industry: this compound is primarily used as a feedstock for ethylene production, which is essential in the manufacture of plastics, resins, and other chemical products.
類似化合物との比較
Ethane can be compared with other similar compounds such as mthis compound, ethene (ethylene), and acetylene:
Mthis compound (CH₄): Mthis compound is the simplest alkane with one carbon atom.
Acetylene (C₂H₂): Acetylene is an unsaturated hydrocarbon with a triple bond between carbon atoms.
This compound’s uniqueness lies in its stability as a saturated hydrocarbon, making it less reactive compared to ethene and acetylene. its ability to undergo halogenation and cracking reactions makes it a valuable compound in industrial applications.
特性
IUPAC Name |
ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6/c4*1-2/h4*1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOXYQYMMWGNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ONE OF THE LEAST SOLUBLE OF THE GUMS, ABSORBS WATER TO FORM VISCOUS SOLUTIONS @ LOW CONCN | |
| Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 332 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...WATER & ELECTROLYTES MAY BE RETAINED IN INTESTINAL LUMEN BY HYDROPHILIC OR OSMOTIC PROPERTIES OF DRUG OR ITS METABOLITES, WITH INTESTINAL TRANSIT BEING INCR INDIRECTLY DUE TO INCR INTESTINAL BULK. /BULK-FORMING LAXATIVES/ | |
| Details | Gilman, A. G., L. S. Goodman, and A. Gilman. (eds.). Goodman and Gilman's The Pharmacological Basis of Therapeutics. 6th ed. New York: Macmillan Publishing Co., Inc. 1980., p. 1002 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...IMPURITIES RANGE FROM 0.1-3.0% OF BARK & FOREIGN ORG MATTER. | |
| Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 314 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Finely ground white powder, COLORS RANGE FROM WHITE TO TAN, THE LIGHTEST BEING THE BEST GRADES, Color varies from white to dark brown or black | |
CAS No. |
39386-78-2, 9000-36-6 | |
| Record name | Tamarind seed gum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Karaya gum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tamarind seed gum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Karaya gum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gum Karaya?
A1: Gum Karaya, also known as Gum Sterculia, is a complex, partially acetylated polysaccharide obtained as a calcium and magnesium salt. It is a natural exudate derived from trees of the genus Sterculia, primarily Sterculia urens. []
Q2: What is the chemical composition of Gum Karaya?
A2: Gum Karaya is composed of galacturonic acid, β-D-galactose, glucuronic acid, L-rhamnose, and other residues. [, ] It also contains a small amount of protein (up to 1%), with aspartic acid being the major amino acid. []
Q3: Does the ingestion of Gum Karaya lead to detectable levels of rhamnose in human urine?
A3: No. Studies on human volunteers ingesting large amounts of Gum Karaya (10g for 15 days) showed no detectable levels of rhamnose in their urine. This confirms that Gum Karaya is neither digested nor absorbed significantly in the human body. []
Q4: What are the key structural features influencing Gum Karaya's properties?
A4: The high molecular weight, the presence of acetyl groups (10-14%), and the uronic acid content contribute to Gum Karaya's strong swelling properties and high viscosity in aqueous solutions. [, ]
Q5: How does Gum Karaya behave in aqueous solutions?
A5: Gum Karaya is not readily soluble in water but absorbs it and swells significantly, up to 60-100 times its original volume. This property makes it a useful bulk laxative. [, ] It exhibits Non-Newtonian, Pseudo-plastic behavior in aqueous dispersions, meaning its viscosity decreases under shear stress. []
Q6: How does heat treatment affect the properties of Gum Karaya?
A6: Heating Gum Karaya at 120°C for 2 hours can modify its structure, resulting in lower viscosity while maintaining comparable swelling capacity. [] Microwave treatment can also reduce viscosity and particle size, leading to improved emulsifying activity and finer emulsion droplets. []
Q7: Can Gum Karaya be chemically modified to alter its properties?
A7: Yes, Gum Karaya can be chemically modified. For instance, deacetylation using alkali treatment can be performed, and further derivatization with dodecenylsuccinic anhydride (DDSA) can introduce antibacterial properties. []
Q8: What are the main applications of Gum Karaya?
A8: Gum Karaya is utilized in various industries, including:
- Food Industry: Thickening and stabilizing agent in ice cream, salad dressings, and other food products. []
- Pharmaceutical Industry: Bulk laxative, denture adhesive, tablet disintegrant, and controlled-release drug delivery systems. [, , , , , , ]
- Other Industries: Binder in cosmetics, hairsprays, lotions, and textile printing. [, ]
Q9: How does Gum Karaya function as a tablet disintegrant?
A9: When used as a tablet disintegrant, Gum Karaya's ability to absorb water and swell rapidly helps break down the tablet into smaller particles, facilitating faster drug dissolution. [, ] Studies have shown its effectiveness compared to synthetic superdisintegrants. [, , , ]
Q10: Can Gum Karaya be used for sustained drug delivery?
A10: Yes, Gum Karaya has been explored as a matrix former in sustained-release drug delivery systems. Its ability to swell and form a gel layer helps control the release rate of drugs. [, , , , , ]
Q11: What are the advantages of using Gum Karaya in drug delivery systems?
A11: Gum Karaya offers several advantages as a pharmaceutical excipient, including:
- Biocompatibility: It is non-toxic, biocompatible, and biodegradable. [, , ]
- Mucoadhesion: It can adhere to mucosal surfaces, making it suitable for buccal and gastroretentive drug delivery. [, , ]
- Controlled release: It can modify drug release profiles for sustained delivery. [, , ]
- Cost-effectiveness: It is a readily available and affordable natural polymer. []
Q12: What is the current conservation status of Sterculia urens, the primary source of Gum Karaya?
A13: Due to overexploitation and unsustainable harvesting practices, Sterculia urens is now considered an endangered species in some parts of India. []
Q13: Are there any sustainable alternatives to Gum Karaya?
A14: Research is ongoing to explore alternative gums with similar properties to Gum Karaya. Some promising candidates include gum kondagogu (Cochlospermum gossypium) and gum from Sterculia quinqueloba. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


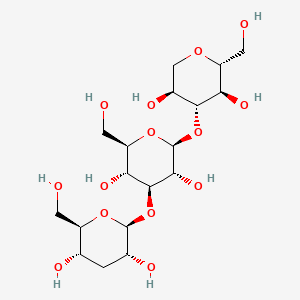
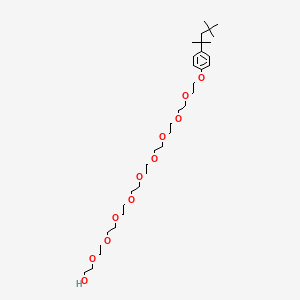

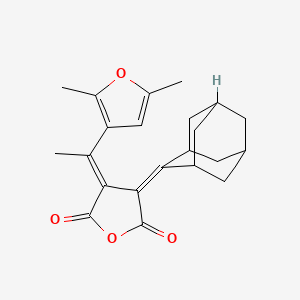
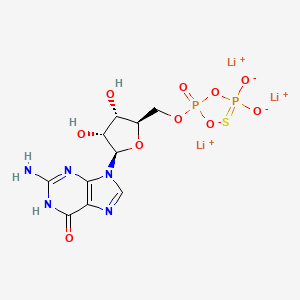
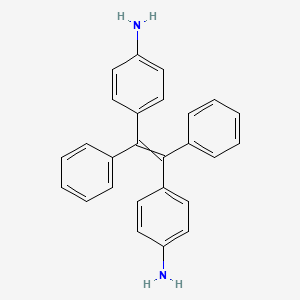
![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
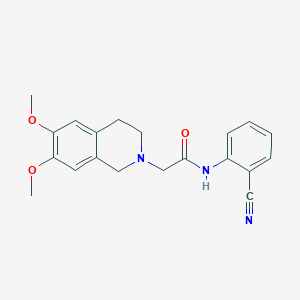
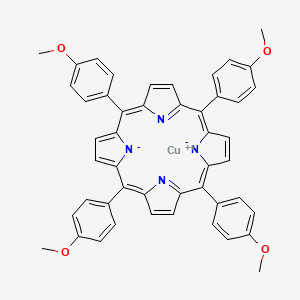
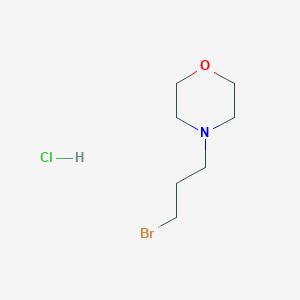
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)
